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Compound of Interest

Compound Name: 9-Decynoic acid

Cat. No.: B155247

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-
decynoic acid, a medium-chain fatty acid with a terminal alkyne group. The information
presented herein is intended to support research and development activities by providing
detailed spectroscopic data, experimental protocols, and visual workflows for the
characterization of this molecule.

Chemical Structure and Properties

e |[UPAC Name: Dec-9-ynoic acid[1]

Molecular Formula: C10H1602[1]

Molecular Weight: 168.23 g/mol [1]

Monoisotopic Mass: 168.115029749 Dal[1]

SMILES: C#CCCCCCCCC(=0)O[1]

Spectroscopic Data

The following sections summarize the key nuclear magnetic resonance (NMR) and mass
spectrometry (MS) data for 9-decynoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

While an experimental spectrum for 9-decynoic acid is not readily available in public

databases, a predicted spectrum can be derived from the known chemical shifts of its

constituent functional groups. The following tables detail the predicted *H and *C NMR

chemical shifts.

Table 1: Predicted 'H NMR Spectroscopic Data for 9-Decynoic Acid

Protons Chemical Shift Multiplicity Integration
(ppm)
H-1 (COOH) ~12.0 Singlet (broad) 1H
H-2 ~2.35 Triplet 2H
H-3 ~1.65 Quintet 2H
H-4 to H-7 ~1.3-1.5 Multiplet 8H
H-8 ~2.20 Triplet of triplets 2H
H-10 ~1.95 Triplet 1H

Table 2: Predicted 3C NMR Spectroscopic Data for 9-Decynoic Acid

Carbon Chemical Shift (ppm)

C-1 (COOH) ~180

C-2 ~34

C-3 ~24

C-4t0 C-6 ~29

C-7 ~28

C-8 ~18

C-9 (alkyne) ~84

C-10 (alkyne) ~68
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Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation
pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data for 9-Decynoic Acid

Adduct miz
[M+H]* 169.12232
[M+Na]* 191.10426
[M-H]- 167.10776
M+NHa]* 186.14886
[

[M+K]* 207.07820

Experimental Protocols

The following are generalized protocols for obtaining NMR and MS data for 9-decynoic acid.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of 9-decynoic acid in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs). Filter the solution through a glass wool-plugged pipette
directly into a 5 mm NMR tube to a depth of about 4 cm.[2]

e H NMR Acquisition:
o Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
o Number of Scans: 16-32 scans for a sufficient signal-to-noise ratio.
o Spectral Width: 0-14 ppm.
o Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:
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[e]

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker
instruments).

o Number of Scans: 1024 or more scans may be necessary due to the low natural
abundance of 13C.

o Spectral Width: 0-200 ppm.

o Relaxation Delay: 2-5 seconds.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

For fatty acids, GC-MS analysis can be performed with or without derivatization.
Without Derivatization (for free fatty acids):

o Sample Preparation: Prepare a stock solution of 9-decynoic acid in a suitable organic
solvent (e.g., ethanol or isooctane). Create a series of dilutions for calibration.[3]

e GC Conditions:

[¢]

Column: A polar capillary column suitable for fatty acid analysis (e.g., a wax-type column).

o

Injector Temperature: 250°C.

o

Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp
at 10-20°C/min to a final temperature of 220-240°C.

o

Carrier Gas: Helium at a constant flow rate.[4]

¢ MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 300.

o lon Source Temperature: 200-230°C.[4]
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Visualizations

The following diagrams illustrate the analytical workflow and the relationship between the
structure of 9-decynoic acid and its spectroscopic signatures.
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Chemical Structure of 9-Decynoic Acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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